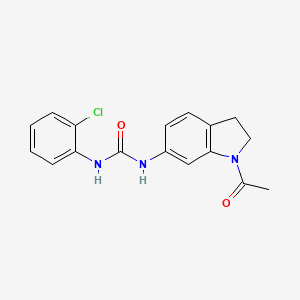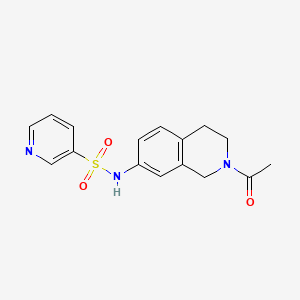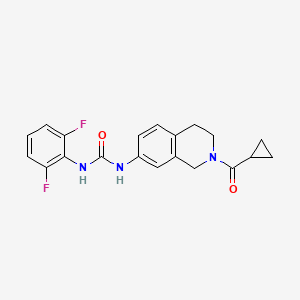![molecular formula C19H16F6N2O2 B6582271 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 1209604-68-1](/img/structure/B6582271.png)
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide, also known as DMCTMB, is an organic compound used in numerous scientific research applications. It is a derivative of aniline, and has a molecular weight of 437.44 g/mol. DMCTMB is a white crystalline solid with a melting point of 166-169 °C. It is soluble in organic solvents such as ethanol, chloroform, and ethyl acetate, and is insoluble in water.
Mécanisme D'action
The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide is not well understood. However, it is known that the compound is able to form coordination complexes with transition metals, which can then be used to catalyze various reactions. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes, which can be used to study their activity.
Biochemical and Physiological Effects
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some potential as an inhibitor of certain enzymes, which could be used to study the activity of these enzymes. Additionally, the compound may have some potential as an antioxidant, as it has been shown to reduce the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide in laboratory experiments is its relatively low cost and availability. Additionally, the compound is soluble in organic solvents, which makes it easy to use in various reactions. One limitation of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Orientations Futures
In the future, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide could be used to develop new drugs, as well as to study the activity of enzymes. Additionally, further research could be done to explore the compound's potential as an antioxidant. Additionally, the compound could be used to synthesize organic polymers and organic dyes, and to catalyze various reactions. Finally, further research could be done to explore the compound's mechanism of action and its potential biochemical and physiological effects.
Méthodes De Synthèse
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide can be synthesized through a two-step process. First, aniline is reacted with dimethylcarbamoyl chloride in the presence of a base to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-aniline. This is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide.
Applications De Recherche Scientifique
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide is an important compound in scientific research. It has been used in the synthesis of various compounds, such as heterocycles, and has been employed in the development of new drugs. It has also been used as a catalyst in organic reactions, and as a ligand in coordination chemistry. Furthermore, it has been used in the synthesis of organic polymers and organic dyes.
Propriétés
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O2/c1-27(2)16(28)7-11-3-5-15(6-4-11)26-17(29)12-8-13(18(20,21)22)10-14(9-12)19(23,24)25/h3-6,8-10H,7H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNLTYTXAQZZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3,5-bis(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6582194.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582208.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582216.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6582220.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582225.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582229.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582237.png)



![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)
![N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582306.png)